N-(3-chlorobenzyl)-3-{1-[(2-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide -

N-(3-chlorobenzyl)-3-{1-[(2-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide

Catalog Number: EVT-3929782
CAS Number:
Molecular Formula: C22H26ClN3O2
Molecular Weight: 399.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SCH 351125 (4-[(Z)-(4-bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide)

Compound Description: SCH 351125 is a potent and selective CCR5 antagonist with demonstrated oral bioavailability. [, ] It exhibits strong activity against RANTES binding (Ki = 2 nM) and effectively blocks viral entry, demonstrating significant antiviral potency against a variety of primary HIV-1 viral isolates. [, ] Due to its favorable profile, SCH 351125 has been proposed as a potential therapeutic agent for HIV-1 treatment and has progressed to human clinical trials. [, ]

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (SCH-D; vicriviroc)

Compound Description: SCH-D (vicriviroc) is another CCR5 antagonist that has been clinically tested. [, ] Similar to SCH 351125, it exhibits potent inhibitory activity against CCR5, blocking ligand binding and Ca2+ mobilization mediated by this receptor. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140; aplaviroc)

Compound Description: 873140 (aplaviroc) is an allosteric noncompetitive antagonist of the CCR5 receptor, demonstrating potent antiviral effects against HIV-1. [, ] It exhibits high potency in blocking CCR5 ligand binding and Ca2+ mobilization, comparable to other clinically tested CCR5 antagonists. [, ]

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK427857; maraviroc)

Compound Description: UK427857 (maraviroc) is another clinically tested CCR5 antagonist with a mechanism of action distinct from INCB9471. [, ] Despite its potency in blocking CCR5, it may bind to a different site on the receptor compared to INCB9471. []

N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide (3)

Compound Description: This compound acts as a selective serotonin one F receptor agonist (SSOFRA) with high selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors. [] It was developed as part of a research program seeking SSOFRAs with improved selectivity profiles compared to earlier compounds like sumatriptan and 5-(4′-fluorobenz-amido)-3-(N-methyl-piperidin-4-yl)-1H-indole. []

N-Pyridinyl(methyl)-N1-substituted-3-indolepropanamides

Compound Description: This series of compounds were synthesized and evaluated for their anti-inflammatory activity. [] Pharmacomodulation studies focused on modifications at the indole and amidic nitrogens. [] Several compounds within this series demonstrated potent inhibition of topical inflammation, with ID50 values around 0.030 mMol kg-1 in the acute PMA mouse ear swelling test. [] Notably, compounds 17, 21, 22, 27, and 31 exhibited high levels of activity in this assay. [] Structure-activity relationship studies highlighted the positive influence of a methyl group at the indole nitrogen in enhancing potency. []

Properties

Product Name

N-(3-chlorobenzyl)-3-{1-[(2-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-[1-(2-methylpyridine-3-carbonyl)piperidin-4-yl]propanamide

Molecular Formula

C22H26ClN3O2

Molecular Weight

399.9 g/mol

InChI

InChI=1S/C22H26ClN3O2/c1-16-20(6-3-11-24-16)22(28)26-12-9-17(10-13-26)7-8-21(27)25-15-18-4-2-5-19(23)14-18/h2-6,11,14,17H,7-10,12-13,15H2,1H3,(H,25,27)

InChI Key

DAUORBUGAKVMAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CCC(CC2)CCC(=O)NCC3=CC(=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.